molecular formula C21H18FNO3 B11149919 3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11149919
M. Wt: 351.4 g/mol
InChI Key: YQGMCEKAAFFAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of fused chromeno-oxazinone derivatives, characterized by a cyclopenta-fused chromeno-oxazinone core and a 2-fluorobenzyl substituent. Its molecular formula is C21H18FNO3, with a molecular weight of 351.37 g/mol (calculated).

Properties

Molecular Formula

C21H18FNO3

Molecular Weight

351.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

InChI

InChI=1S/C21H18FNO3/c22-18-7-2-1-4-13(18)10-23-11-17-19(25-12-23)9-8-15-14-5-3-6-16(14)21(24)26-20(15)17/h1-2,4,7-9H,3,5-6,10-12H2

InChI Key

YQGMCEKAAFFAGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC4=C3CN(CO4)CC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno structure, followed by the introduction of the oxazin ring and the fluorobenzyl group. Common reagents used in these reactions include fluorobenzyl bromide, cyclopentanone, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound’s unique structure makes it useful in materials science for creating novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain enzymes or receptors, while the chromeno and oxazin rings contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural similarities with other benzyl-substituted chromeno-oxazinones, differing primarily in substituent type and position. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Chromeno-Oxazinone Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Density (g/cm³) Boiling Point (°C) Acidic pKa
3-(2-fluorobenzyl)-target compound (845988-31-0) C21H18FNO3 351.37 2-fluorobenzyl Not reported Predicted: ~1.39 Predicted: ~550 ~4.6 (est.)
3-(4-chlorobenzyl) analog (877809-91-1) C21H18ClNO3 367.83 4-chlorobenzyl Not reported 1.41 (predicted) 552.3 (predicted) 4.67
3-(2-methoxyphenyl) analog (893292-23-4) C21H19NO4 349.38 2-methoxyphenyl Not reported Not reported Not reported Not reported
3-(4-fluorophenyl)-trifluoromethyl analog (4i, n=3) C23H20F4NO3 458.41 4-fluorophenyl + trifluoromethyl 137–139 Not reported Not reported Not reported
Key Observations:

Substituent Effects on Molecular Weight :

  • Chlorine and trifluoromethyl groups increase molecular weight significantly compared to fluorine or methoxy substituents. For example, the 4-chloro analog (367.83 g/mol) is ~16.5 g/mol heavier than the 2-fluoro target compound .
  • The trifluoromethyl analog in has the highest molecular weight (458.41 g/mol) due to the bulky CF3 group .

Melting Points: Fluorinated analogs (e.g., 4i, n=3) exhibit lower melting points (137–139°C) compared to non-fluorinated derivatives, likely due to reduced intermolecular interactions from the electronegative fluorine atom .

Electronic and Steric Effects :

  • The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to 4-substituted analogs (e.g., 4-chlorobenzyl), as ortho-substituents often hinder enzymatic degradation .
  • Methoxy groups (e.g., 2-methoxyphenyl analog) introduce polarity but may reduce bioavailability due to increased hydrogen-bonding capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.